molecular formula C4H8BrClO2S B8438193 4-Bromobutane-1-sulfonyl chloride

4-Bromobutane-1-sulfonyl chloride

Cat. No.: B8438193
M. Wt: 235.53 g/mol
InChI Key: ASZCXEVXMGCGRE-UHFFFAOYSA-N
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Description

4-Bromobutane-1-sulfonyl chloride (C₄H₈BrClO₂S) is a halogenated sulfonyl chloride characterized by a four-carbon alkyl chain terminating in a sulfonyl chloride group (–SO₂Cl) and a bromine atom at the fourth carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom and sulfonyl chloride group act as reactive handles for further functionalization. Its applications span pharmaceutical and agrochemical research, where it is used to introduce sulfonamide or sulfonate moieties into target molecules.

Properties

Molecular Formula

C4H8BrClO2S

Molecular Weight

235.53 g/mol

IUPAC Name

4-bromobutane-1-sulfonyl chloride

InChI

InChI=1S/C4H8BrClO2S/c5-3-1-2-4-9(6,7)8/h1-4H2

InChI Key

ASZCXEVXMGCGRE-UHFFFAOYSA-N

Canonical SMILES

C(CCBr)CS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of 4-bromobutane-1-sulfonyl chloride, a comparative analysis with structurally related sulfonyl chlorides is essential. Below is a detailed comparison based on molecular structure, reactivity, and applications.

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Parameter This compound 4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride Methanesulfonyl Chloride
Molecular Formula C₄H₈BrClO₂S C₁₁H₁₃Cl₂NO₃S CH₃ClO₂S
Molecular Weight ~235.5 g/mol 310.2 g/mol 114.5 g/mol
Substituents Bromobutane chain, –SO₂Cl Benzene ring, chloropentanamido group, –SO₂Cl Methyl group, –SO₂Cl
Physical Form Liquid (likely) Clear, pale liquid Colorless liquid
Reactivity High (Br and –SO₂Cl reactive) Moderate (steric hindrance from aromatic/amide groups) High (small, reactive)
Primary Applications Alkylating agent, intermediates Pharmaceuticals, agrochemicals, material science Solvent, sulfonation

Key Differences and Research Findings

Structural Influence on Reactivity :

  • The bromine atom in this compound enables nucleophilic substitution (e.g., SN2 reactions), making it ideal for alkylation. In contrast, 4-(5-chloropentanamido)benzene-1-sulfonyl chloride’s aromatic ring and amide group introduce steric and electronic effects that limit its reactivity compared to aliphatic analogs .
  • Methanesulfonyl chloride, with its compact structure, exhibits rapid sulfonation but lacks the bifunctional reactivity seen in bromobutane derivatives.

Solubility and Stability: this compound’s aliphatic chain likely enhances solubility in non-polar solvents compared to aromatic derivatives. However, the benzene ring in 4-(5-chloropentanamido)benzene-1-sulfonyl chloride improves thermal stability, as reported in material science applications .

In contrast, the chloropentanamido-benzene analog is utilized for targeted modifications in peptide coupling and polymer chemistry .

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